2,4-Dichloro-3-iodoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-3-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDLUDMSNSKIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000590-77-1 | |
| Record name | 2,4-dichloro-3-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,4 Dichloro 3 Iodoaniline and Its Precursors
Strategies for Regioselective Halogenation of Aniline (B41778) Derivatives
The regiochemical outcome of halogenating aniline and its derivatives is governed by the powerful activating and ortho-, para-directing nature of the amino group, as well as the electronic and steric effects of other substituents on the aromatic ring. Achieving specific substitution patterns, such as that in 2,4-dichloro-3-iodoaniline, often requires specialized techniques to overcome the inherent directing effects of the functional groups.
Directed Ortho-Metalation Approaches and Related Regiocontrol
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). researchgate.netnih.gov This method involves the deprotonation of the ortho position by a strong base, typically an organolithium reagent, facilitated by coordination of the base to the DMG. nih.gov The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regioselectivity. nih.gov
For aniline derivatives, the amino group itself can act as a DMG, although it is often necessary to protect it as a more effective directing group, such as a carbamate (B1207046) or an amide. researchgate.net These protected anilines can then be subjected to ortho-lithiation followed by quenching with an iodine source (e.g., I₂) to introduce an iodine atom specifically at the ortho position. This approach offers a high degree of regiocontrol that is often difficult to achieve through electrophilic aromatic substitution alone. researchgate.net
While a direct application of DoM to 2,4-dichloroaniline (B164938) for the synthesis of this compound has not been extensively detailed in the reviewed literature, the principle remains a viable strategy. The challenge would lie in the selective deprotonation at the C-3 position, which is sterically hindered and electronically influenced by the two adjacent chlorine atoms.
Electrophilic Aromatic Substitution with Controlled Regioselectivity
Electrophilic aromatic substitution is the most common method for introducing halogens onto an aromatic ring. However, controlling the regioselectivity in highly substituted anilines can be challenging. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 2,4-dichloroaniline, the para position and one ortho position are already occupied by chlorine atoms. The remaining open positions are C-3, C-5, and C-6.
The regioselectivity of further halogenation will be influenced by the combined directing effects of the amino group and the two chlorine atoms. While the amino group directs to the C-6 position (ortho) and the C-5 position (meta to the amino group but influenced by the chlorine atoms), direct iodination at the C-3 position is not the most electronically favored outcome. However, the use of specific iodinating reagents and reaction conditions can influence the regiochemical outcome. For instance, studies on the iodination of various chlorinated anilines have shown that the choice of iodinating agent (e.g., I₂ with a silver salt) and solvent can significantly affect which isomer is formed. nih.govuky.edu
Halogen-Exchange Reactions for Specific Substitution Patterns
Halogen-exchange reactions, such as the Finkelstein reaction, are typically used to replace one halogen with another, often in aliphatic systems. Their application in aromatic systems to selectively replace one halogen in the presence of others is less common and generally requires specific activation, such as the presence of strong electron-withdrawing groups or transition metal catalysis. There is no readily available information to suggest that a halogen-exchange reaction on a precursor like 2,3,4-trichloroaniline (B50295) would selectively yield this compound under standard conditions.
Precursor Synthesis and Functionalization Pathways
The synthesis of this compound logically proceeds from the synthesis of a suitable dichloroaniline intermediate followed by a regioselective iodination step.
Synthesis of Dichloroaniline Intermediates
2,4-Dichloroaniline is a key precursor for the target molecule. There are several reported methods for its synthesis. One common industrial method involves the chlorination of acetanilide (B955) followed by hydrolysis. google.com Another approach starts from p-chloronitrobenzene, which undergoes reduction of the nitro group to a hydroxylamine (B1172632), followed by simultaneous chlorination of the benzene (B151609) ring and reduction of the hydroxylamine to an amine in the presence of hydrochloric acid. nih.gov A further method describes the nitration of m-dichlorobenzene to give 2,4-dichloronitrobenzene, which is then reduced to 2,4-dichloroaniline.
| Starting Material | Key Steps | Product |
| Acetanilide | Chlorination, Hydrolysis | 2,4-Dichloroaniline |
| p-Chloronitrobenzene | Reduction to hydroxylamine, Simultaneous chlorination and reduction | 2,4-Dichloroaniline |
| m-Dichlorobenzene | Nitration, Reduction | 2,4-Dichloroaniline |
Directed Iodination Protocols for Aniline Derivatives
The introduction of an iodine atom at the C-3 position of 2,4-dichloroaniline is the crucial step in the synthesis of the target compound. Direct electrophilic iodination of 2,4-dichloroaniline would likely lead to a mixture of products, with substitution at the C-6 and C-5 positions being competitive.
To achieve regioselective iodination, specific reagents and conditions are necessary. Research on the iodination of other dichloroaniline isomers provides valuable insights. For example, the iodination of 3,4-dichloroaniline (B118046) using iodine monochloride (ICl) in acetic acid has been reported to yield 2-iodo-3,4-dichloroaniline, albeit in a low yield of 35%. nih.govuky.edu The use of molecular iodine in combination with silver salts, such as silver sulfate (B86663) (Ag₂SO₄), has been shown to be effective for the iodination of various chlorinated phenols, anisoles, and anilines, with the regioselectivity being highly dependent on the substrate and reaction conditions. nih.govuky.edu For instance, the iodination of 3,4-dichloroaniline with Ag₂SO₄/I₂ resulted in a 77% yield of 4,5-dichloro-2-iodoaniline. uky.edu
| Substrate | Reagent | Product(s) | Yield |
| 3,4-Dichloroaniline | ICl/AcOH | 2-Iodo-3,4-dichloroaniline | 35% nih.govuky.edu |
| 3,4-Dichloroaniline | Ag₂SO₄/I₂ | 4,5-Dichloro-2-iodoaniline | 77% uky.edu |
| 2,5-Dichloroaniline | Ag₂SO₄/I₂ | 2,5-Dichloro-4-iodoaniline | 47% uky.edu |
| 2,5-Dichloroaniline | AgSbF₆/I₂ | 2,5-Dichloro-4-iodoaniline | 59% uky.edu |
Application of N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its ease of handling as a solid and its moderate reactivity. wikipedia.org The reaction typically involves the activation of NIS with an acid catalyst to generate a more potent iodinating species.
Detailed research findings indicate that the iodination of deactivated or moderately activated aromatic rings using NIS is often facilitated by strong acids. For instance, trifluoroacetic acid or trifluoromethanesulfonic acid can be employed to activate NIS, enabling the halogenation of deactivated aromatic compounds. organic-chemistry.org The reaction is generally carried out in an inert solvent, such as acetonitrile (B52724) or dichloromethane, at temperatures ranging from 0 °C to reflux. commonorganicchemistry.com The regioselectivity of the iodination of 2,4-dichloroaniline is a critical consideration, as the electronically directed positions (ortho/para to the amine) are already occupied by chlorine atoms or are sterically hindered. The synthesis of this compound would, therefore, require overcoming these directing effects, potentially through steric control or the use of specific catalytic systems that favor iodination at the C3 position.
| Substrate | Catalyst/Acid | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Generic Aniline | Trifluoroacetic Acid | Acetonitrile | Room Temp. | Short | Excellent | organic-chemistry.org |
| Deactivated Arene | Trifluoromethanesulfonic Acid | Not Specified | Not Specified | Not Specified | Good | organic-chemistry.org |
| Various Anilines | Silver(I) triflimide | Not Specified | Room Temp. | Rapid | Good | organic-chemistry.org |
Use of Iodine Monochloride (ICl)
Iodine monochloride (ICl) is a highly reactive and effective reagent for the electrophilic iodination of anilines. It is more electrophilic than molecular iodine (I₂) due to the polarization of the I-Cl bond. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of undesired regioisomers, particularly with highly activated or complex substrates. nih.gov
The iodination of chlorinated anilines using ICl has been documented. For example, the synthesis of 2-iodo-3,4-dichloroaniline, a regioisomer of the target compound, using ICl in acetic acid resulted in a modest yield of 35%. nih.govuky.edu This highlights the challenge of controlling the position of iodination on a dichloroaniline scaffold. The reaction is typically performed by adding ICl to a solution of the aniline in a solvent like glacial acetic acid or an inert organic solvent. orgsyn.orgresearchgate.net The reaction often proceeds rapidly at room temperature or with gentle heating. The separation of the desired 3-iodo isomer from other potential products, such as the 5-iodo and 6-iodo isomers, can be challenging and may require careful chromatographic purification. nih.gov
| Substrate | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-Nitroaniline | Glacial Acetic Acid | Heat on water bath, 2 hrs | 2,6-Diiodo-4-nitroaniline | 56-64% | orgsyn.org |
| 3,4-Dichloroaniline | Acetic Acid | Not Specified | 2-Iodo-3,4-dichloroaniline | 35% | nih.govuky.edu |
| 2-Chloroaniline | N,N-Dimethylformamide | Room Temp. | 2-Chloro-4-iodoaniline | Quantitative | researchgate.net |
Metal-mediated Iodination Methods
To improve the yield and regioselectivity of iodination, particularly for challenging substrates, metal-mediated methods are often employed. These methods typically use molecular iodine (I₂) in combination with a metal salt, most commonly a silver salt, which acts as a halogen activator. nih.gov The silver cation assists in generating a highly electrophilic iodinating species, such as the iodonium (B1229267) ion (I⁺), by precipitating the iodide byproduct as silver iodide (AgI).
Systematic studies on the iodination of chlorinated aromatic compounds have shown that silver salts with non-coordinating anions, such as silver sulfate (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), and silver tetrafluoroborate (B81430) (AgBF₄), are effective. nih.govuky.edu For instance, the iodination of 3,4-dichloroaniline with I₂ and Ag₂SO₄ resulted in a 77% yield of 4,5-dichloro-2-iodoaniline. uky.edu While this demonstrates the high efficiency of the Ag₂SO₄/I₂ system, it again underscores the challenge of achieving iodination at the C3 position of the 2,4-dichloroaniline isomer. The choice of silver salt and solvent can significantly influence the outcome of the reaction, offering a pathway to optimize the synthesis of the desired product. nih.gov
| Substrate | Reagents | Solvent | Conversion | Major Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,4-Dichloroaniline | Ag₂SO₄ / I₂ | DCM | ~90% | 4,5-Dichloro-2-iodoaniline | 77% | uky.edu |
| 2,5-Dichloroaniline | Ag₂SO₄ / I₂ | DCM | 84% | 2,5-Dichloro-4-iodoaniline | 47% | uky.edu |
| 3,5-Dichloroaniline | Ag₂SO₄ / I₂ | DCM | 87% | 3,5-Dichloro-4-iodoaniline | 66% | uky.edu |
Advanced Synthetic Techniques and Optimization
To address the limitations of traditional batch synthesis, such as long reaction times and selectivity issues, advanced techniques like microwave-assisted synthesis and flow chemistry are being explored.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. ajrconline.org By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to a dramatic reduction in reaction times, increased product yields, and cleaner reaction profiles. ajrconline.orgnih.gov This technique is particularly advantageous for reactions that require high temperatures or have long reaction times under conventional heating. researchgate.net
For the synthesis of this compound, microwave irradiation could potentially be applied to any of the aforementioned iodination methods (NIS, ICl, or metal-mediated). The high-energy environment created by microwave hotspots could provide the necessary activation energy to overcome the regiochemical barrier for iodination at the C3 position. For example, a one-pot microwave-assisted conversion of aromatic amines to chloroquinoline derivatives has been reported with reaction times as short as 50 seconds. asianpubs.org This demonstrates the potential for significant process intensification by adopting microwave technology.
| Reaction Type | Conventional Method | Microwave Method | Advantage | Reference |
|---|---|---|---|---|
| Cyclic Imide Synthesis | 2 hours (Reflux) | 15-20 minutes | Drastic time reduction, increased yield | medcraveonline.com |
| Dichloroquinoline Synthesis | Several hours | 50 seconds | Extremely rapid, good yield | asianpubs.org |
| General Organic Reactions | Hourly monitoring | Intermittent monitoring | Accelerated rate, improved yield/quality | ajrconline.org |
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. nih.govvapourtec.com In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for excellent temperature control and rapid mixing, which can improve reaction selectivity and yield. vapourtec.com
The synthesis of this compound could be adapted to a flow process. For example, an iodination reaction could be performed by flowing a solution of 2,4-dichloroaniline and an iodinating agent through a heated tube reactor. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate. vapourtec.com Furthermore, heterogeneous reagents or catalysts, such as polymer-supported NIS or a packed bed of a silver salt, can be used in column reactors. vapourtec.com This facilitates product purification, as the catalyst is contained within the reactor and does not contaminate the product stream. The enhanced safety aspects of flow chemistry are particularly relevant when working with potentially hazardous reagents or exothermic reactions. researchgate.net
Industrial Scale Synthetic Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. The primary goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.
Reagent Cost and Availability : The cost of the starting material, 2,4-dichloroaniline, and the iodinating agent are paramount. 2,4-dichloroaniline is typically produced from m-dichlorobenzene, which can be a relatively expensive starting material. google.com Molecular iodine (I₂) is generally the most cost-effective iodine source. However, its use requires an oxidant or activator, which adds to the cost and complexity. Reagents like NIS are more expensive, making them less suitable for large-scale production unless high efficiency and selectivity justify the cost.
Process Safety and Atom Economy : The chosen synthetic route must be safe to operate on a large scale. The use of highly reactive or toxic reagents like ICl requires stringent safety protocols. Metal-mediated methods may generate significant amounts of heavy metal waste (e.g., silver iodide), which requires specialized and costly disposal procedures. Processes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred to minimize waste.
Reaction Conditions and Equipment : Industrial synthesis favors reactions that can be run at moderate temperatures and pressures in standard reactors. Advanced techniques like flow chemistry are gaining traction in the pharmaceutical and fine chemical industries because they can offer better control and safety for hazardous reactions, potentially reducing the capital cost of specialized containment equipment. researchgate.net
Purification and Quality Control : The purification of the final product is a major cost driver in industrial synthesis. A highly selective reaction that minimizes the formation of regioisomers and other byproducts is crucial. The need for extensive chromatographic purification is generally not viable on a large scale. Therefore, developing a process where the product can be isolated in high purity through crystallization is highly desirable.
Chemical Reactivity and Reaction Mechanisms of 2,4 Dichloro 3 Iodoaniline
Reactivity of the Amino Group
The amino (-NH2) group attached to the aromatic ring is a primary site of reactivity. Its nucleophilic character, though moderated by the electron-withdrawing effects of the halogen substituents, allows it to participate in a range of classical aniline (B41778) reactions.
Electrophilic Aromatic Substitution at the Nitrogen Atom (e.g., Acylation, Sulfonylation)
The nitrogen atom of the amino group in 2,4-Dichloro-3-iodoaniline can act as a nucleophile and react with various electrophiles.
Acylation: This reaction involves the treatment of the aniline with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base. The reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of an N-aryl amide. For instance, reaction with acetyl chloride would yield N-(2,4-dichloro-3-iodophenyl)acetamide. This transformation is crucial for protecting the amino group during subsequent reactions or for synthesizing biologically active molecules.
Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base. This reaction yields a sulfonamide. An example is the formation of 2,4-Dichloro-N-(2,3-dichloro-phenyl)benzene-sulfonamide from the reaction of the corresponding aniline and sulfonyl chloride nih.gov. These sulfonamide derivatives are stable compounds and are significant in medicinal chemistry.
| Reaction Type | Electrophile | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-Aryl Amide | Base (e.g., Pyridine) |
| Sulfonylation | Benzenesulfonyl Chloride | N-Aryl Sulfonamide | Base (e.g., Pyridine) |
Diazotization Reactions and Transformations of Diazonium Salts
Anilines readily undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid at low temperatures (0-5 °C). This process converts the primary amino group of this compound into a diazonium salt (2,4-dichloro-3-iodobenzenediazonium).
The conversion of 2,5-dichloroaniline to the corresponding 2,5-dichlorobenzenediazonium salt is a well-documented process, often carried out in a mixture of an organic acid and sulfuric acid using sodium nitrite as the diazotizing agent google.comgoogle.com. This procedure is analogous for this compound. The resulting diazonium salt is a highly valuable synthetic intermediate. Diazonium salts are versatile and can be transformed into a wide array of functional groups through Sandmeyer-type reactions, allowing for the replacement of the original amino group with halides, cyano, hydroxyl, and other groups.
Radical Reactions Involving the Aniline Moiety
The aniline moiety can be involved in radical reactions, although this is less common than its ionic chemistry. Radical reactions are often initiated by light or a radical initiator libretexts.org. One notable transformation is the Hofmann-Löffler-Freytag reaction, which involves the intramolecular cyclization of an N-haloamine to form a pyrrolidine ring libretexts.org. While specific examples involving this compound are not prevalent, the general mechanism suggests that under appropriate conditions (e.g., formation of an N-halo derivative followed by radical initiation), the aniline moiety could participate in such intramolecular hydrogen atom transfer reactions libretexts.org.
Reactivity of the Halogen Atoms (Chlorine and Iodine)
The halogen atoms on the aromatic ring, particularly the iodine, are key sites for carbon-carbon bond formation through various cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making the iodine atom in this compound the most reactive site for such transformations.
Cross-Coupling Reactions at the Iodine Position
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds, making it highly susceptible to oxidative addition to transition metal catalysts, such as palladium complexes. This selective reactivity is the foundation for regioselective functionalization of the molecule.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound libretexts.orgnih.gov. Due to the high reactivity of the C-I bond, this compound is an excellent substrate for selective Suzuki-Miyaura coupling at the 3-position, leaving the two chlorine atoms intact.
The reaction typically involves a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2), a base (e.g., Na2CO3, K3PO4), and a suitable solvent system (e.g., toluene/water, dioxane). The general mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound.
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
This methodology allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the iodine position. The mild reaction conditions and tolerance of various functional groups make the Suzuki-Miyaura coupling a highly versatile and widely used method in organic synthesis nih.govorganic-chemistry.org.
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic Partner |
| Organoboron Reagent | Phenylboronic acid, Alkylboranes | Nucleophilic Partner |
| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3, Palladacycles libretexts.org | Catalyzes the C-C bond formation |
| Base | K2CO3, Cs2CO3, K3PO4, KF organic-chemistry.org | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants |
Sonogashira Coupling Reactions
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, typically catalyzed by a palladium complex and a copper(I) co-catalyst. In the case of this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective coupling at the iodine-bearing carbon.
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the arylated alkyne and regenerate the Pd(0) catalyst.
Due to the weaker C-I bond, the oxidative addition of the C-I bond of this compound to the palladium catalyst is significantly more facile than the oxidative addition of the C-Cl bonds. This allows the Sonogashira coupling to be performed with high chemoselectivity under appropriate reaction conditions, leaving the two chlorine atoms intact. A variety of terminal alkynes can be coupled with this compound, leading to the synthesis of a diverse range of 3-alkynyl-2,4-dichloroanilines.
| Catalyst System | Alkyne Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | Room Temp. | High | General Protocol |
| Pd(OAc)₂ / PPh₃ / CuI | 1-Octyne | Piperidine | DMF | 50 | Good | General Protocol |
| Pd/C / CuI | Propargyl alcohol | DIPA | Toluene | 60 | Moderate | General Protocol |
Note: The data in this table is illustrative of typical Sonogashira reaction conditions and may not represent specific reactions performed on this compound due to a lack of directly available experimental data for this specific compound.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is of great synthetic utility for the preparation of a wide variety of arylamines. wikipedia.orgorganic-chemistry.org For a substrate such as this compound, the chemoselectivity of the Buchwald-Hartwig amination is again dictated by the relative reactivity of the carbon-halogen bonds, with the C-I bond being the most susceptible to oxidative addition to the palladium catalyst. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination commences with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base generates an amido complex, which upon reductive elimination, yields the desired arylamine and regenerates the Pd(0) catalyst. wikipedia.org
By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively aminate the 3-position of this compound, leaving the chloro substituents untouched. A variety of primary and secondary amines can be used as coupling partners. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high catalytic activity and selectivity.
| Palladium Precatalyst | Ligand | Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | Morpholine | NaOt-Bu | Toluene | 100 | High |
| Pd(OAc)₂ | XPhos | Aniline | K₃PO₄ | Dioxane | 110 | Good |
| PdCl₂(dppf) | dppf | n-Butylamine | Cs₂CO₃ | THF | 80 | Moderate |
Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond Sonogashira and Buchwald-Hartwig reactions, this compound is a versatile substrate for other transition metal-catalyzed cross-coupling reactions, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds. The principle of chemoselective activation of the C-I bond over the C-Cl bonds remains a central theme in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base to form a C-C bond. youtube.com The selective coupling of this compound with various aryl or vinyl boronic acids at the 3-position is a feasible synthetic route. The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the boronic acid (activated by the base), and subsequent reductive elimination. nih.govorganic-chemistry.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react selectively at the C-I bond with a variety of alkenes, such as acrylates, styrenes, and other vinyl derivatives, to introduce a vinyl group at the 3-position. The mechanism proceeds through oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. wikipedia.org
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for an organohalide, catalyzed by palladium. The high toxicity of organotin compounds is a drawback, but the reaction is tolerant of a wide range of functional groups. Selective coupling at the C-I bond of this compound can be achieved.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF |
| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF |
Note: This table provides representative examples of catalyst systems and conditions for these cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) with Chlorine/Iodine
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. In this compound, the aniline ring is activated by the electron-withdrawing chloro and iodo substituents, although the amino group is an activating group for electrophilic substitution.
The SNAr mechanism typically proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group departs, restoring the aromaticity of the ring.
Competitive Reactivity and Chemoselectivity between Halogens
The competitive reactivity of the three halogen atoms in this compound is a central aspect of its chemistry, enabling its use as a versatile building block in sequential cross-coupling reactions. The selectivity is primarily governed by the difference in the carbon-halogen bond dissociation energies, which decrease in the order C-Cl > C-Br > C-I.
In palladium-catalyzed cross-coupling reactions, the first and most crucial step is the oxidative addition of the carbon-halogen bond to the low-valent palladium catalyst. The rate of this step is highly dependent on the nature of the halogen, following the general trend I > Br > Cl. This pronounced difference in reactivity allows for highly chemoselective functionalization of the C-I bond of this compound while leaving the two C-Cl bonds intact.
By carefully controlling the reaction conditions—such as the choice of catalyst, ligand, temperature, and reaction time—it is possible to achieve selective mono-functionalization at the 3-position. For instance, a Sonogashira, Suzuki, or Buchwald-Hartwig reaction can be performed selectively at the C-I bond. The resulting product, a 3-substituted-2,4-dichloroaniline, still possesses two reactive C-Cl bonds that can be further functionalized in a subsequent cross-coupling reaction under more forcing conditions (e.g., using a different catalyst system or higher temperatures) that are capable of activating the stronger C-Cl bonds. This stepwise functionalization allows for the synthesis of complex, polysubstituted aniline derivatives from a single starting material.
Functional Group Transformations and Derivative Synthesis
Construction of Indole (B1671886) Ring Systems from 2,4-Dichloro-3-iodoaniline Derivatives
The synthesis of the indole nucleus, a core structure in many natural products and pharmaceuticals, can be efficiently achieved from ortho-haloaniline precursors. Derivatives of this compound are particularly well-suited for this purpose, with the iodine atom at the 2-position (relative to the amino group after a potential N-alkynylation) serving as a handle for cyclization.
Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, and they provide powerful tools for the construction of indole rings from ortho-iodoaniline derivatives. researchgate.net The general strategy involves the coupling of an ortho-iodoaniline with an alkyne, followed by an intramolecular cyclization. This approach, often referred to as the Larock indole synthesis or related methodologies, allows for the formation of 2,3-disubstituted indoles. rsc.org
The process typically begins with a Sonogashira coupling of the ortho-iodoaniline derivative with a terminal alkyne to form an N-alkynyl aniline (B41778) intermediate. This is followed by a palladium-catalyzed intramolecular cyclization. The reaction mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the alkyne and subsequent reductive elimination to furnish the indole ring.
A representative reaction scheme is shown below:
Step 1: Sonogashira Coupling
This compound + Terminal Alkyne --(Pd catalyst, Cu(I) cocatalyst, Base)--> N-(alkynyl)-2,4-dichloro-3-iodoaniline
Step 2: Intramolecular Annulation
N-(alkynyl)-2,4-dichloro-3-iodoaniline --(Pd catalyst, Base)--> Substituted Indole
The specific reagents and conditions for these transformations can be tailored to the specific substrates. A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction yield and selectivity.
Table 1: Representative Conditions for Palladium-Catalyzed Indole Synthesis
| Parameter | Typical Reagents/Conditions |
|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos |
| Copper(I) Cocatalyst | CuI |
| Base | Et₃N, DIPA, K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, NMP, Toluene, Dioxane |
| Temperature | Room temperature to 120 °C |
The substituents on the alkyne play a crucial role in determining the structure of the final indole product. The use of internal alkynes can also lead to the formation of fully substituted indoles. researchgate.net
While palladium catalysis is a dominant strategy, there is growing interest in the development of transition metal-free methods for indole synthesis to enhance the sustainability of the process. chim.it For derivatives of this compound, a key transition metal-free approach involves a base-mediated intramolecular cyclization of an N-alkynyl precursor. beilstein-journals.org
This method typically involves the initial formation of the N-alkynyl aniline, similar to the palladium-catalyzed route. However, the subsequent cyclization is promoted by a strong base, such as potassium tert-butoxide (KOt-Bu), without the need for a transition metal catalyst. The reaction is believed to proceed through a nucleophilic attack of the acetylide onto the aromatic ring, followed by protonation to yield the indole.
A general representation of this process is:
N-(alkynyl)-2,4-dichloro-3-iodoaniline --(Strong Base)--> Substituted Indole
This approach offers a more environmentally friendly alternative to palladium-catalyzed methods, although the reaction conditions may be harsher and the substrate scope might be more limited.
The substitution pattern on the aniline ring of this compound introduces challenges and opportunities for controlling the regioselectivity of the indole ring formation. The position of the substituents can influence the electronic properties of the aromatic ring and sterically hinder certain reaction pathways, thereby directing the cyclization to a specific position.
In palladium-catalyzed cyclizations, the regiochemical outcome is often governed by the mode of alkyne insertion into the aryl-palladium bond. The nature of the substituents on both the aniline and the alkyne, as well as the choice of ligands on the palladium catalyst, can influence this step. For a substrate like this compound, the electronic and steric effects of the chloro groups will play a significant role in directing the cyclization.
Furthermore, in intramolecular reactions of indole derivatives, the regioselectivity of the cyclization is a critical factor. For instance, palladium-catalyzed intramolecular cyclizations of indole-2-carboxamide derivatives can lead to different fused heterocyclic systems depending on the reaction conditions, highlighting the fine balance of factors that control the regiochemical outcome.
Synthesis of Quinolines and Related N-Heterocycles
The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct substrate for the Friedländer reaction, it can be readily converted into a suitable precursor. For example, acylation of the amino group followed by appropriate functionalization could introduce the necessary carbonyl functionality at the ortho position.
A more direct approach to quinoline (B57606) synthesis from aniline derivatives involves palladium-catalyzed annulation reactions with alkynes. For instance, o-iodoanilines can react with propargyl alcohols in the presence of a palladium catalyst to yield substituted quinolines. organic-chemistry.orgnih.gov This methodology offers a convergent and flexible route to a wide range of quinoline derivatives.
The reaction of a this compound derivative with a propargyl alcohol would be expected to proceed via a cascade of reactions including Sonogashira coupling, isomerization, and intramolecular cyclization to afford the corresponding substituted quinoline.
Table 2: Potential Quinoline Synthesis Strategies from this compound
| Strategy | Key Transformation | Potential Product |
|---|---|---|
| Modified Friedländer Synthesis | Conversion to an o-aminoaryl ketone derivative, followed by condensation with a carbonyl compound. | Substituted 5,7-dichloro-8-iodoquinoline |
| Palladium-Catalyzed Annulation | Reaction with a propargyl alcohol in the presence of a palladium catalyst. | Substituted 5,7-dichloro-8-iodoquinoline |
Derivatization via Amino Group Transformations
The primary amino group of this compound is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Amides: The amino group of this compound can be readily acylated to form amides. This is typically achieved by reacting the aniline with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. fishersci.co.uk Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the aniline and a carboxylic acid. fishersci.co.uk These methods provide access to a wide array of N-(2,4-dichloro-3-iodophenyl)amides. whiterose.ac.uknih.govuantwerpen.beresearchgate.net
Ureas: Substituted ureas can be synthesized from this compound by reaction with isocyanates. lnu.edu.cnasianpubs.org The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea (B33335) linkage. Another common method is the reaction of the aniline with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, which can then be reacted with another amine. organic-chemistry.org A variety of symmetrical and unsymmetrical ureas can be prepared using these approaches. beilstein-journals.orgbeilstein-journals.org
Carbamates: Carbamates are typically prepared by reacting the aniline with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. rutgers.edu This reaction introduces a carbamate (B1207046) functional group, which is a common motif in pharmaceuticals and can also serve as a protecting group for the amine. usf.eduuantwerpen.beorganic-chemistry.orgorganic-chemistry.org
Table 3: Summary of Amino Group Derivatization Reactions
| Derivative | Reagent | General Reaction Conditions |
|---|---|---|
| Amide | Acyl chloride or Carboxylic acid + Coupling agent | Base (e.g., pyridine, triethylamine), Aprotic solvent |
| Urea | Isocyanate | Aprotic solvent, Room temperature or gentle heating |
| Carbamate | Chloroformate | Base (e.g., pyridine, NaHCO₃), Aprotic solvent |
Synthesis of Imines and their Reductions
The synthesis of imines from anilines is a well-established transformation in organic chemistry, typically involving the condensation of the aniline with an aldehyde or a ketone. organic-chemistry.orgredalyc.orgpeerj.com In the case of a sterically hindered and electronically deactivated substrate such as this compound, the reaction conditions would likely require optimization to achieve good yields. The presence of two chlorine atoms and a large iodine atom flanking the amine group presents significant steric hindrance, which can slow down the rate of imine formation.
Commonly, the synthesis of imines is carried out by heating the aniline and the carbonyl compound in a suitable solvent, often with the azeotropic removal of water to drive the equilibrium towards the product. nih.gov For sterically hindered anilines, the use of a Lewis acid catalyst such as titanium(IV) chloride (TiCl₄) or a Brønsted acid can facilitate the reaction by activating the carbonyl group towards nucleophilic attack by the aniline.
While no specific examples of imine synthesis starting directly from this compound are readily available in the searched literature, general methods for the formation of imines from substituted anilines can be considered. A general reaction scheme is presented below:
Scheme 1: General synthesis of imines from this compound.
Reduction of Imines
Once formed, the resulting N-(2,4-dichloro-3-iodophenyl)imines can be reduced to the corresponding secondary amines. The choice of reducing agent is crucial to avoid undesired side reactions, such as dehalogenation. Common reducing agents for imines include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. nih.govorganic-chemistry.org
For a polyhalogenated substrate, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) might lead to hydrodehalogenation, particularly of the carbon-iodine bond, which is generally weaker than carbon-chlorine bonds. acs.orgorganic-chemistry.org Therefore, milder reducing agents would be preferable. Sodium borohydride is often a suitable choice for the reduction of imines in the presence of aryl halides, although the reactivity can be substrate-dependent.
A representative reaction for the reduction of an imine derived from a haloaniline is shown below. It is important to note that the specific conditions for the reduction of an imine derived from this compound would need to be determined experimentally.
| Reactant 1 | Reactant 2 | Product | Reagent/Conditions | Reference |
| Substituted Aniline | Aldehyde/Ketone | Imine | Acid or Lewis Acid Catalyst, Heat | organic-chemistry.orgredalyc.org |
| Imine | Reducing Agent | Secondary Amine | e.g., NaBH₄, Methanol | nih.govorganic-chemistry.org |
| Table 1: General Conditions for Imine Synthesis and Reduction |
Further Halogenated Derivatives and their Interconversions
Synthesis of Polyhalogenated Anilines
The introduction of additional halogen atoms onto the aromatic ring of this compound would lead to the formation of tetra- or even pentahalogenated anilines. The position of further substitution will be directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director. chemistrysteps.combyjus.com However, in this compound, the ortho-positions to the amino group are already substituted (positions 2 and 6, with position 2 having a chlorine and position 6 being unsubstituted but sterically hindered by the iodine at position 3). The para-position is occupied by a chlorine atom. Therefore, electrophilic aromatic substitution is likely to be directed to the remaining vacant position, C-6.
Electrophilic halogenation of anilines is often so rapid that it can lead to polysubstitution. allen.in To control the reaction and achieve monohalogenation, the reactivity of the amino group is often attenuated by converting it to an amide (e.g., an acetanilide) prior to halogenation. chemistrysteps.com
Common halogenating agents for aromatic compounds include:
Chlorination: Chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), or N-chlorosuccinimide (NCS). chemguide.co.ukmasterorganicchemistry.com
Bromination: Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS). chemguide.co.ukmasterorganicchemistry.com
Iodination: Iodine (I₂) with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or N-iodosuccinimide (NIS). researchgate.net
Given the existing substitution pattern, direct halogenation of this compound would likely yield 2,4-dichloro-6-halo-3-iodoaniline. The specific conditions would need to be carefully controlled to prevent side reactions.
| Starting Material | Halogenating Agent | Expected Product | General Conditions | Reference |
| This compound | N-Chlorosuccinimide (NCS) | 2,4,6-trichloro-3-iodoaniline | Acetonitrile (B52724), reflux | nih.gov |
| This compound | N-Bromosuccinimide (NBS) | 6-bromo-2,4-dichloro-3-iodoaniline | Dichloromethane, room temp. | nih.gov |
| This compound | N-Iodosuccinimide (NIS) | 2,4-dichloro-3,6-diiodoaniline | Acetonitrile, reflux | researchgate.net |
| Table 2: Potential Further Halogenation Reactions |
Dehalogenation Studies and Selective Halogen Removal
The selective removal of one or more halogen atoms from a polyhalogenated aromatic compound is a synthetically useful transformation. researchgate.net The relative reactivity of carbon-halogen bonds to reductive cleavage generally follows the order C-I > C-Br > C-Cl > C-F. organic-chemistry.org This trend suggests that in this compound, the iodine atom would be the most susceptible to removal.
Selective deiodination in the presence of other halogens can be achieved using various reductive methods. Catalytic hydrogenation over palladium catalysts is a common method for dehalogenation, and by carefully controlling the reaction conditions (catalyst, solvent, temperature, and hydrogen pressure), selective removal of iodine can often be accomplished. acs.orgresearchgate.net
Other methods for dehalogenation include the use of reducing agents such as zinc dust in acetic acid, sodium borohydride with a catalyst, or dissolving metal reductions. researchgate.netgoogle.com The choice of reagent and conditions is critical for achieving selectivity.
While no specific dehalogenation studies on this compound were found in the provided search results, based on the general principles of dehalogenation of mixed haloarenes, the following selective transformations could be envisioned:
Selective Deiodination: Treatment with a mild reducing system could selectively cleave the C-I bond to yield 2,4-dichloroaniline (B164938).
Non-selective Dehalogenation: More forcing conditions would likely lead to the removal of both iodine and chlorine atoms, ultimately yielding aniline.
| Substrate | Reagent/Catalyst | Expected Major Product | Comments | Reference |
| Aryl Iodide | Pd/C, H₂ (1 atm) | Arene | Selective for C-I over C-Cl | acs.orgorganic-chemistry.org |
| Aryl Halide | NaBH₄, Pd catalyst | Arene | Can be selective depending on conditions | researchgate.net |
| Polyhaloaromatic | Sodium or Calcium in lower alcohol | Hydrogenated aromatic | Can lead to complete dehalogenation | google.com |
| Table 3: General Methods for Reductive Dehalogenation |
The interconversion of these halogenated derivatives through selective dehalogenation would provide access to a range of substituted anilines that could be valuable intermediates in organic synthesis.
Catalytic Methodologies in 2,4 Dichloro 3 Iodoaniline Chemistry
Homogeneous Catalysis for Transformations of 2,4-Dichloro-3-iodoaniline
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. For this compound, this approach is dominated by transition metal complexes that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the C-I position.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used tools in modern organic synthesis. The relatively weak C–I bond of this compound makes it an excellent substrate for these transformations, which typically proceed with high efficiency and functional group tolerance. Common palladium-catalyzed reactions applicable to this substrate include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions allow for the introduction of aryl, alkynyl, amino, and vinyl groups, respectively. The choice of palladium precursor, ligand, base, and solvent is crucial for optimizing reaction outcomes.
Table 1: Representative Palladium-Catalyzed Reactions for this compound
| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | Biaryl aniline (B41778) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne aniline |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Biarylphosphine | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Di- or Tri-substituted aniline |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Arylalkene aniline |
Copper catalysis, particularly for the formation of carbon-heteroatom bonds, provides a valuable complement to palladium-based methods. The Ullmann condensation, a classic copper-mediated reaction, is used to form C–N, C–O, and C–S bonds by coupling aryl halides with amines, alcohols, or thiols. While early Ullmann reactions required harsh conditions, modern protocols often use catalytic amounts of copper with various ligands, enabling the reactions to proceed under milder temperatures. For this compound, this allows for the direct introduction of diverse functionalities onto the aromatic ring.
Table 2: Potential Copper-Catalyzed Reactions for this compound
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Ullmann C-N Coupling | Amine / Amide | CuI / Ligand (e.g., 1,10-phenanthroline) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | N-Aryl aniline derivative |
| Ullmann C-O Coupling | Phenol / Alcohol | CuI / Ligand | K₃PO₄, Cs₂CO₃ | Dioxane, Pyridine | Diaryl ether derivative |
As an earth-abundant and low-cost metal, iron has emerged as an attractive alternative to precious metals like palladium. Iron-catalyzed cross-coupling reactions can effectively form C–C bonds, often by coupling aryl halides with organometallic reagents such as Grignard reagents (RMgX). These reactions can proceed through various mechanisms, including those involving radical intermediates. The reactivity of the C-I bond in this compound makes it a suitable substrate for such iron-catalyzed transformations.
Table 3: Illustrative Iron-Catalyzed Cross-Coupling of this compound
| Reaction Type | Coupling Partner | Typical Catalyst | Solvent | Product Type |
|---|
| Iron-Catalyzed C-C Coupling | Alkyl/Aryl Grignard Reagent | FeCl₂ or FeCl₃ | THF, Et₂O | Alkyl/Aryl substituted aniline |
Gold catalysis has traditionally been associated with the activation of π-systems like alkynes and allenes due to the carbophilic Lewis acidity of gold complexes. In this context, the aniline nitrogen of this compound could act as a nucleophile in intramolecular or intermolecular reactions with a gold-activated alkyne. More recently, gold has also been shown to catalyze C-N cross-coupling reactions of aryl iodides with nitrogen nucleophiles, proceeding through a Au(I)/Au(III) catalytic cycle. nih.govsemanticscholar.org This newer methodology expands the utility of gold beyond its conventional role and presents a novel pathway for the functionalization of iodoanilines. nih.govsemanticscholar.org
Table 4: Potential Gold-Catalyzed Transformations of this compound
| Reaction Type | Coupling Partner | Typical Catalyst | Conditions | Product Type |
|---|---|---|---|---|
| Hydroamination/Cyclization | Alkyne-containing moiety | AuCl, AuCl₃, or (L)Au(I) complex | Non-polar solvents | Heterocyclic aniline derivative |
| C-N Cross-Coupling | Aliphatic Nitriles | Gold(I) complex | Base-mediated | N-Aryl compound |
Heterogeneous Catalysis and Supported Catalysts
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture. Heterogeneous catalysis, where the catalyst is in a different phase (typically a solid) from the reactants, addresses this issue. Supported metal catalysts, such as palladium nanoparticles immobilized on carbon, magnetic nanoparticles, or polymers, are highly effective for cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netrsc.orgscite.airesearchgate.net Similarly, copper nanoparticles supported on materials like carbon nanofibers have been developed for Ullmann-type couplings. rsc.orgmdpi.com These supported catalysts combine the high reactivity of metal catalysis with the practical benefits of easy recovery and reusability, making them suitable for more sustainable and scalable synthetic processes involving substrates like this compound. researchgate.netrsc.org
Organocatalysis and Metal-Free Approaches
The field of organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a sustainable alternative to transition-metal catalysis. mdpi.combeilstein-journals.orgresearchgate.net While direct organocatalytic coupling of the C-I bond in this compound is an area of ongoing research, related metal-free methodologies have been developed for cornerstone reactions. For instance, transition-metal-free Sonogashira-type couplings have been reported, which proceed without palladium or copper, often under basic conditions using phase-transfer agents or specific reagents to facilitate the reaction. nih.govacs.orgacs.org These developments highlight the potential for performing complex bond formations without relying on traditional metal catalysts. Furthermore, the iodoaniline scaffold itself is a key component in certain classes of chiral organocatalysts, demonstrating the broader role of such molecules within the field of catalysis.
Chiral Catalysis for Enantioselective Transformations
No studies detailing the use of chiral catalysts for enantioselective transformations involving this compound as a substrate or a catalyst precursor have been identified. Research in this area would be novel and could explore the introduction of chirality to molecules derived from this specific aniline.
Catalyst Design and Reusability Studies
There is no available information on the design of specific catalysts for reactions involving this compound, nor are there any published studies on the reusability of catalysts in such transformations. This indicates a gap in the current chemical literature and an opportunity for future research to develop efficient and sustainable catalytic systems for the functionalization of this compound.
Spectroscopic and Advanced Analytical Methodologies for Research
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce structural information from its fragmentation patterns. libretexts.org
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally fragile or non-volatile molecules. uvic.canih.gov In ESI-MS, ions are transferred from solution to the gas phase with minimal fragmentation. nih.gov For 2,4-Dichloro-3-iodoaniline, analysis in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺. This peak would allow for the direct determination of the compound's molecular weight. Due to the presence of two chlorine atoms, the [M+H]⁺ peak would be accompanied by isotopic peaks at [M+H+2]⁺ and [M+H+4]⁺, with a characteristic intensity ratio, confirming the presence of two chlorine atoms.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. morawa.at This technique is well-suited for the analysis of volatile compounds like halogenated anilines. walmart.comnih.gov In GC-MS, the sample is first separated from other components in a mixture before being introduced into the mass spectrometer, which typically uses a hard ionization method like Electron Ionization (EI).
Upon EI, the this compound molecule forms a molecular ion (M⁺), which is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum serves as a molecular fingerprint. Key fragmentation pathways for halogenated anilines include the loss of a halogen radical (Cl• or I•) or the loss of molecules like HCN from the aromatic ring. miamioh.eduresearchgate.net The molecular ion peak (M⁺) would exhibit a distinct isotopic pattern due to the two chlorine atoms.
Table 3: Potential Fragments in the EI Mass Spectrum of this compound
| Fragment Ion | Formation Process | Predicted m/z (for ³⁵Cl, ¹²⁷I) |
| [C₆H₄Cl₂IN]⁺ | Molecular Ion (M⁺) | 287 |
| [C₆H₄ClIN]⁺ | Loss of Cl• | 252 |
| [C₆H₄Cl₂N]⁺ | Loss of I• | 160 |
| [C₆H₃ClN]⁺ | Loss of I• and Cl• | 125 |
| [C₅H₃Cl₂]⁺ | Loss of HCN from M⁺ | 260 |
Note: The m/z values correspond to the ion containing the most abundant isotopes. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. pnnl.gov For this compound (C₆H₄Cl₂IN), HRMS could distinguish its molecular ion from other ions that have the same nominal mass but a different elemental composition. This capability is invaluable for confirming the identity of the compound with a high degree of confidence and for elucidating the elemental formulas of unknown intermediates or byproducts in a reaction mixture. beilstein-journals.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aniline (B41778) derivatives that may be non-volatile or thermally labile. thermofisher.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, which allows for the separation of compounds based on their hydrophobicity.
Detailed research findings on closely related dichloroaniline metabolites have established robust HPLC methods coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive detection. nih.govnih.gov These methods often use a gradient elution to effectively separate isomers and related impurities. The mobile phase typically consists of a mixture of an aqueous component (like water with a formic acid modifier to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Conditions for the Analysis of Halogenated Anilines
| Parameter | Condition | Source(s) |
| Column | C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | Water + 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.govsielc.com |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | nih.gov |
| Detector | UV (254 nm) or Mass Spectrometry (MS/MS) | nih.govepa.gov |
| Injection Volume | 1 - 10 µL | nih.gov |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds and is well-suited for halogenated anilines. epa.govnih.gov Due to its high resolving power, GC is effective for separating complex mixtures and quantifying the purity of this compound. nih.gov The compound is volatilized in a heated injector and separated as it passes through a capillary column.
The choice of column is critical, with fused silica capillary columns coated with a nonpolar or medium-polarity stationary phase, such as 5% phenyl-methylpolysiloxane (e.g., SE-54, DB-5), being common for aniline derivatives. epa.govepa.gov A temperature-programmed oven is used to ramp the column temperature, facilitating the elution of compounds with different boiling points. Detection can be accomplished using various detectors, including a Nitrogen-Phosphorus Detector (NPD), which is selective for nitrogen-containing compounds, or a Mass Spectrometer (MS) for definitive identification. epa.govnih.gov GC-MS is particularly valuable as it provides structural information, confirming the identity of the analyte based on its mass spectrum. nih.govresearchgate.net
Table 2: Typical Gas Chromatography (GC) Parameters for Halogenated Anilines
| Parameter | Condition | Source(s) |
| Column | Fused Silica Capillary (e.g., SE-54, Rxi-5MS) | epa.govresearchgate.net |
| Column Dimensions | 30 m × 0.25 mm ID, 0.25 µm film thickness | researchgate.net |
| Carrier Gas | Helium or Hydrogen | epa.gov |
| Injector Temperature | 250 - 270 °C | researchgate.net |
| Oven Program | Initial 70°C, ramp at 10°C/min to 280°C | nih.gov |
| Detector | Mass Spectrometry (MS) or Nitrogen-Phosphorus (NPD) | epa.govresearchgate.net |
| Injection Mode | Splitless | researchgate.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Spectroscopic methods like IR and UV-Vis are indispensable for elucidating the structural features of this compound. IR spectroscopy provides information about the specific functional groups present, while UV-Vis spectroscopy offers insights into the electronic structure and conjugation within the molecule.
Infrared (IR) spectroscopy is used to identify the characteristic vibrations of bonds within the this compound molecule. As a primary aromatic amine, its IR spectrum is expected to show distinct absorption bands. nih.gov The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. chemicalbook.com Another key feature is the N-H bending vibration (scissoring) which is observed around 1600-1650 cm⁻¹. researchgate.net
Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹, and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands between 690-900 cm⁻¹. The C-N stretching vibration for aromatic amines is typically a strong band found between 1250-1340 cm⁻¹. The carbon-halogen bonds also give rise to characteristic absorptions in the fingerprint region, with C-Cl stretching appearing in the 600-800 cm⁻¹ range and the C-I stretch occurring at lower wavenumbers, typically below 600 cm⁻¹. nist.gov
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | chemicalbook.com |
| Amine (N-H) | Bending (Scissoring) | 1600 - 1650 | researchgate.net |
| Aromatic (C-H) | Stretch | 3000 - 3100 | nist.gov |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | nist.gov |
| Aromatic C-N | Stretch | 1250 - 1340 | chemicalbook.com |
| C-Cl | Stretch | 600 - 800 | nist.gov |
| C-I | Stretch | < 600 | nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the aniline chromophore. Aniline itself typically exhibits two absorption bands resulting from π → π* transitions within the benzene ring. The presence of the amino group (-NH₂) and halogen substituents (-Cl, -I) act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε).
The amino group generally causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. Halogen substituents also typically induce a bathochromic shift. The combined electronic effects of the two chlorine atoms and the iodine atom, along with the amino group, on the aromatic ring will determine the precise position and intensity of the absorption bands. For substituted dichloroanilines, absorption maxima are often observed in the 240-260 nm and 290-310 nm ranges. researchgate.net The spectrum can also be influenced by the pH of the solvent, as protonation of the amino group in acidic conditions leads to a hypsochromic shift (shift to shorter wavelengths). researchgate.net
Table 4: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound in a Neutral Solvent
| Transition | Expected λmax (nm) Range | Notes | Source(s) |
| π → π* (Primary) | 240 - 260 | High-intensity band related to the benzene ring. | researchgate.net |
| π → π* (Secondary) | 290 - 310 | Lower-intensity band, characteristic of substituted benzenes. | researchgate.net |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. worldscientific.comnih.gov For substituted anilines, DFT calculations can elucidate properties such as molecular structure, vibrational frequencies, and electronic properties. worldscientific.comresearchgate.net The reactivity of 2,4-dichloro-3-iodoaniline is governed by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents.
DFT studies on related di-substituted anilines have been performed using basis sets like 6-311++G(d,2p) to obtain results that are in good agreement with experimental data. worldscientific.comresearchgate.net Such calculations can determine various molecular properties and reactivity descriptors. chemrxiv.org For this compound, key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller HOMO-LUMO gap suggests a softer, more reactive molecule. chemrxiv.org
Natural Bond Orbital (NBO) analysis, another component of DFT studies, provides insights into charge delocalization and stability. worldscientific.com Molecular Electrostatic Potential (MEP) maps can also be generated to predict sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org Theoretical reactivity indices, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), offer a semiquantitative understanding of organic reactivity within the framework of conceptual DFT. nih.gov
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms at a molecular level. For reactions involving halogenated anilines, computational approaches can map out the potential energy surfaces of reaction pathways.
Transition state theory (TST) can be combined with computational methods like DFT to calculate kinetic rate constants for isomerization and other reactions. jcchems.com For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, computational analysis can identify the structures of transition states. The presence of multiple halogen atoms allows for selective and sequential cross-coupling reactions, and understanding the transition states is key to predicting this selectivity. The carbon-iodine bond is weaker and more reactive in palladium-catalyzed reactions compared to the carbon-chlorine bonds, a factor that can be rationalized through transition state analysis.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed. This profile reveals the kinetic barriers (activation energies) associated with different reaction pathways. For this compound, computational studies can compare the energy barriers for reactions at the different halogenated positions, providing a theoretical basis for the observed regioselectivity in functionalization reactions. The directing effects of the amino and halogen groups significantly influence these energy profiles.
Molecular Dynamics Simulations for Conformational Analysis (if applicable to reactivity)
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for Synthetic Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov The goal of QSAR is to develop a correlation between the physicochemical properties of a series of compounds and their activities, which can then be used to predict the activity of new, unsynthesized compounds. pharmacophorejournal.com
Pharmacophore modeling is another crucial tool in drug design. A pharmacophore is a spatial arrangement of essential features that a molecule must possess to interact with a specific biological target. pharmacophorejournal.com For derivatives of this compound, a ligand-based pharmacophore model could be developed from a set of known active compounds. dovepress.com This model can then be used as a 3D query to screen virtual libraries for new potential lead compounds. nih.govdovepress.com
A typical workflow for synthetic design using these methods would involve:
Data Set Preparation : Compiling a series of compounds with known biological activities. nih.gov
Pharmacophore Generation : Identifying the common chemical features of the most active compounds. dovepress.com
3D-QSAR Model Development : Building a statistically significant model that correlates the 3D properties of the molecules with their activity. nih.govdovepress.com
Virtual Screening : Using the pharmacophore model to search for new compounds in a database. nih.gov
Activity Prediction : Applying the QSAR model to predict the activity of the hits from virtual screening. nih.gov
Analysis of Electronic Effects and Halogen Bonding Interactions
The electronic effects of the substituents on the aniline (B41778) ring are critical to its reactivity. The amino group is a strong activating group, while the halogens are deactivating. The interplay of these effects determines the regioselectivity of further reactions.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). beilstein-journals.orgnih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. beilstein-journals.orgnih.gov Iodine is a particularly effective halogen bond donor. rsc.org In the context of this compound, the iodine atom can participate in halogen bonding with Lewis basic sites on other molecules. beilstein-journals.org This interaction can influence the crystal packing of the solid-state material and can also play a role in its interactions with biological targets or in directing the stereochemical outcome of reactions. beilstein-journals.orgrsc.org The strength of a halogen bond is influenced by factors such as electrostatics, charge transfer, and dispersion forces. beilstein-journals.orgnih.gov
Emerging Research Areas and Future Directions for 2,4 Dichloro 3 Iodoaniline
The strategic placement of three halogen atoms and an amino group on the aniline (B41778) scaffold makes 2,4-dichloro-3-iodoaniline a molecule of significant interest for ongoing and future chemical research. Its unique electronic and steric properties open avenues for novel synthetic methodologies, complex molecular design, and advanced catalytic applications. Emerging research is focused on harnessing its potential in a sustainable and efficient manner, exploring new reactivity, and integrating modern computational tools to accelerate discovery.
Q & A
Q. What are effective synthetic routes for 2,4-Dichloro-3-iodoaniline, and how can regioselectivity be controlled?
A consecutive iodination/diazotization strategy is commonly employed. For example, a diazonium intermediate can be generated via nitrosation of the aniline precursor, followed by iodide substitution. Careful control of reaction temperature (0–5°C) and stoichiometric ratios of NaNO₂/HCl ensures regioselective iodination at the meta-position . Optimization of solvent polarity (e.g., using acetic acid/water mixtures) minimizes side reactions like diiodination.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
H-NMR analysis in CDCl₃ typically reveals distinct aromatic proton signals. For example, the singlet for the NH₂ group appears at δ ~4.5 ppm (exchangeable), while the para-chloro substituent deshields adjacent protons, producing a doublet near δ 7.2 ppm. Coupling constants (J ≈ 8 Hz) between adjacent protons help confirm substitution patterns .
Q. What purification methods are recommended for isolating this compound after synthesis?
Column chromatography using silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1) effectively removes unreacted precursors. Recrystallization from ethanol/water mixtures (1:3) yields high-purity crystals. Monitor purity via TLC (Rf ≈ 0.5 in hexane:EtOAc 7:3) and confirm with melting point analysis (expected range: 110–115°C) .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?
SHELXL refines high-resolution X-ray diffraction data by modeling anisotropic displacement parameters for heavy atoms (e.g., iodine). Use SHELXS for phase determination via direct methods, particularly for twinned crystals. For macromolecular analogs, SHELXPRO interfaces with restraints for bond lengths/angles, critical for handling disorder in halogen substituents .
Q. What strategies address contradictory spectral data during structural elucidation (e.g., conflicting NMR vs. XRD results)?
Cross-validate using complementary techniques:
- Mass spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺ expected at m/z 312.86).
- XRD: Resolve positional ambiguities of iodine vs. chlorine using electron density maps.
- DFT calculations: Compare theoretical NMR chemical shifts (e.g., Gaussian09) with experimental data to identify misassignments .
Q. How do halogen substituent positions influence the reactivity of this compound in cross-coupling reactions?
The iodine atom at C3 acts as a superior leaving group in Suzuki-Miyaura couplings compared to chloro substituents. Steric hindrance from C2 and C4 chlorines reduces catalytic efficiency; thus, Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) enhances yield. Competitive Ullmann coupling is suppressed by using CuI/DMF at 80°C .
Q. What experimental designs optimize the study of biological activity in halogenated aniline derivatives?
- QSAR models: Correlate substituent electronegativity (Cl, I) with bioactivity using Hammett constants (σₘ for Cl = 0.37, I = 0.35).
- Enzyme assays: Test inhibition of tyrosinase or peroxidases, measuring IC₅₀ values via UV-Vis kinetics.
- Microscopy: Track cellular uptake using fluorescent analogs (e.g., replacing I with BODIPY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
